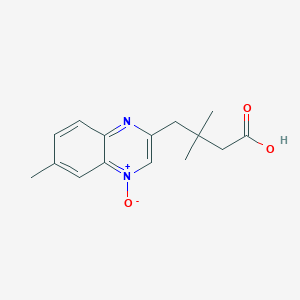
1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride, also known as DTT, is a chemical compound that has been widely used in scientific research. DTT is a reducing agent that is commonly used to break disulfide bonds in proteins. This allows for the study of protein structure and function, as well as the synthesis of new proteins.
Mecanismo De Acción
1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride works by reducing disulfide bonds in proteins. Disulfide bonds are covalent bonds that form between two cysteine residues in a protein. These bonds play an important role in protein structure and function, as they can stabilize protein structure and create protein-protein interactions. This compound reduces disulfide bonds by donating electrons to the sulfur atoms in cysteine residues, which breaks the bond and creates two thiol groups.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. In addition to its role in breaking disulfide bonds in proteins, this compound has been shown to have antioxidant properties. It can scavenge free radicals and prevent oxidative damage to cells. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride has several advantages for lab experiments. It is a relatively inexpensive and widely available reducing agent that is easy to use. This compound is also highly effective at breaking disulfide bonds in proteins, which makes it a valuable tool for studying protein structure and function. However, this compound does have some limitations. It can be toxic to cells at high concentrations, and it can also react with other compounds in the cell, which can affect experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride. One area of interest is the development of new reducing agents that are less toxic and more specific than this compound. Another area of interest is the study of this compound's antioxidant and anti-inflammatory properties, and how these properties can be used to treat diseases such as cancer and inflammation. Finally, there is also interest in using this compound to study the folding of proteins in vivo, as well as its potential role in protein misfolding diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride is synthesized by reacting 2,5-dimethylthiophenol with 2,5-dimethoxybenzaldehyde in the presence of hydrogen chloride gas. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride has a wide range of applications in scientific research. It is commonly used in biochemistry and molecular biology to break disulfide bonds in proteins, which allows for the study of protein structure and function. This compound is also used in the synthesis of new proteins, as it can be used to reduce cysteine residues in peptides and proteins.
Propiedades
IUPAC Name |
2-(2,5-dimethylthiolan-1-ium-1-yl)benzene-1,4-diol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S.ClH/c1-8-3-4-9(2)15(8)12-7-10(13)5-6-11(12)14;/h5-9H,3-4H2,1-2H3,(H-,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSVHFDCXJELQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC([S+]1C2=C(C=CC(=C2)O)O)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-{[1-(2-furyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B6009793.png)
![1-methyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-azepanecarboxamide](/img/structure/B6009794.png)
![3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6009802.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6009817.png)
![1-{2-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride](/img/structure/B6009821.png)
![methyl N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}glycinate](/img/structure/B6009827.png)
![1-[2-methoxy-5-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6009830.png)
![2-({[(4-fluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylic acid](/img/structure/B6009835.png)
![3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6009841.png)

![1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine](/img/structure/B6009874.png)
![methyl 4-oxo-4-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}butanoate](/img/structure/B6009878.png)
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6009889.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6009895.png)
